2,4-Dimethoxybenzaldehyde semicarbazone
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Overview
Description
[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and urea. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for [(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological activities.
Industry: Utilized in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of [(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets. As a Schiff base, it can form stable complexes with metal ions, which can then interact with biological molecules. The compound may inhibit enzyme activity by binding to the active site or by chelating essential metal ions required for enzymatic function .
Comparison with Similar Compounds
[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]UREA can be compared with other Schiff bases and hydrazones:
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure but with a biphenyl group, showing different biological activities.
(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol: Another hydrazone with distinct pharmacological properties.
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
[(E)-(2,4-dimethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C10H13N3O3/c1-15-8-4-3-7(9(5-8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+ |
InChI Key |
BWICYDZIZGJVHL-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)N)OC |
Origin of Product |
United States |
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